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Compound of Interest

2-(Hydroxymethyl)-6-
Compound Name:
methylpyridin-3-ol

Cat. No.: B186355

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 2-
(Hydroxymethyl)-6-methylpyridin-3-ol, a pyridine derivative with potential significance in
various research domains, including medicinal chemistry and drug development. This
document collates available data on its chemical and physical characteristics, provides insights
into its synthesis and analysis, and explores its potential biological relevance as a Vitamin B6
analog. The information is presented to support further investigation and application of this
compound in scientific research.

Core Chemical and Physical Properties

2-(Hydroxymethyl)-6-methylpyridin-3-ol, also known by its IUPAC name, is a heterocyclic
organic compound. Its core structure consists of a pyridine ring substituted with a
hydroxymethyl group at the 2-position, a methyl group at the 6-position, and a hydroxyl group
at the 3-position.

Table 1: Chemical Identifiers and Molecular Properties
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Property Value Source

2-(hydroxymethyl)-6-
IUPAC Name o PubChem[1]
methylpyridin-3-ol

CAS Number 42097-42-7 PubChem[1]
Molecular Formula C7H9sNO2 PubChem[1]
Molecular Weight 139.15 g/mol PubChem[1]
Canonical SMILES CC1=NC(=C(C=C1)0O)CO PubChem[1]
InChl Key PAGTXDLKXRBHFL- PubChem[1]

UHFFFAOYSA-N

Table 2: Physical and Chemical Properties

Property Value Source
Melting Point 158 °C Stenutz
N ) No experimental data

Boiling Point ) -
available.

Solubility >20.9 pg/mL (at pH 7.4) PubChem[1]
No experimental data

pKa -

available.

Synthesis and Purification

While detailed, step-by-step experimental protocols from peer-reviewed literature are not
readily available, a general synthetic approach has been reported in the Open Reaction
Database. This synthesis involves the oxidation of the hydroxymethyl group of the starting
material to an aldehyde.

General Synthesis Workflow:

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/135128
https://pubchem.ncbi.nlm.nih.gov/compound/135128
https://pubchem.ncbi.nlm.nih.gov/compound/135128
https://pubchem.ncbi.nlm.nih.gov/compound/135128
https://pubchem.ncbi.nlm.nih.gov/compound/135128
https://pubchem.ncbi.nlm.nih.gov/compound/135128
https://pubchem.ncbi.nlm.nih.gov/compound/135128
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b186355?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

(2—(Hydroxymethyl)—6—methylpyridin—3—oD (Dichloromethane (SolventD

Starting Material Solvent

@—Hydroxy—6—methylpicolinaldehyda

Click to download full resolution via product page
Caption: General workflow for the synthesis of a related picolinaldehyde.
Purification:
Purification of the final product would typically involve standard laboratory techniques such as:

e Recrystallization: The choice of solvent would depend on the polarity of the compound and
impurities. Common solvents for recrystallization of polar compounds include ethanol,
methanol, water, or mixtures thereof.

o Column Chromatography: Silica gel chromatography using a solvent system with a gradient
of polarity (e.qg., ethyl acetate/hexanes or dichloromethane/methanol) would be a suitable
method for purification.

Analytical Characterization

The structural elucidation and purity assessment of 2-(Hydroxymethyl)-6-methylpyridin-3-ol
would be achieved through a combination of spectroscopic and chromatographic techniques.

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H-NMR spectroscopy would provide information on the number and connectivity of
protons in the molecule. Expected signals would include those for the methyl group, the
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hydroxymethyl protons, the aromatic protons on the pyridine ring, and the hydroxyl
protons.

o 1BC-NMR spectroscopy would reveal the number of unique carbon environments in the
molecule.

e Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular
weight of the compound and to gain structural information from its fragmentation pattern. The
molecular ion peak [M]* would be expected at an m/z corresponding to the molecular weight
(139.15).

o High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method could be
developed for purity analysis. A C18 column with a mobile phase consisting of a mixture of
water (with a buffer like ammonium acetate) and an organic solvent (like methanol or
acetonitrile) would be a typical starting point.

Biological Activity and Signaling Pathways

The biological activity of 2-(Hydroxymethyl)-6-methylpyridin-3-ol has not been extensively
studied. However, its structural similarity to Vitamin B6 vitamers, such as pyridoxine, suggests
that it may interact with biological pathways involving this essential nutrient.

The Vitamin B6 Salvage Pathway:

Vitamin B6 is crucial for a vast array of metabolic processes, primarily in its coenzymatic form,
pyridoxal 5'-phosphate (PLP). In humans and other animals, PLP is synthesized from dietary
Vitamin B6 vitamers through the salvage pathway.[2] This pathway involves two key enzymes:
pyridoxal kinase and pyridoxine 5'-phosphate oxidase.[2]
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Dietary Vitamin B6 Vitamers
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Caption: The Vitamin B6 salvage pathway.

Given its structure, 2-(Hydroxymethyl)-6-methylpyridin-3-ol could potentially act as:

* A Substrate for Pyridoxal Kinase: The presence of a hydroxymethyl group makes it a
candidate for phosphorylation by pyridoxal kinase, a key entry point into the salvage
pathway. Studies on other alkyl-substituted Vitamin B6 analogs have shown that
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modifications at the 2- and 6-positions of the pyridine ring can influence their affinity for and
phosphorylation by pyridoxal kinase.[3]

» An Inhibitor of the Salvage Pathway: The compound might also act as a competitive or non-
competitive inhibitor of pyridoxal kinase or pyridoxine 5'-phosphate oxidase, thereby
disrupting Vitamin B6 metabolism.

Further research is required to elucidate the specific interactions, if any, of 2-
(Hydroxymethyl)-6-methylpyridin-3-ol with the enzymes of the Vitamin B6 salvage pathway
and its overall effect on cellular metabolism.

Safety and Handling

Based on aggregated GHS data, 2-(Hydroxymethyl)-6-methylpyridin-3-ol is classified as a
substance that causes skin and serious eye irritation, and may cause respiratory irritation.[1]
Standard laboratory safety precautions should be followed when handling this compound,
including the use of personal protective equipment such as gloves, safety glasses, and a lab
coat. Work should be conducted in a well-ventilated area or a fume hood.

Table 3: GHS Hazard Information

Hazard Statement Classification

H315 Causes skin irritation

H319 Causes serious eye irritation

H335 May cause respiratory irritation
Conclusion

2-(Hydroxymethyl)-6-methylpyridin-3-ol is a pyridine derivative with defined chemical and
physical properties. While detailed experimental protocols for its synthesis and analysis are not
widely published, its structural relationship to Vitamin B6 suggests a potential for biological
activity within related metabolic pathways. This technical guide provides a foundational
understanding of the compound, intended to facilitate further research into its properties and
potential applications in drug discovery and development. Future studies are warranted to fully
characterize its biological role and therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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